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Introduction

P1-828 is a potent, cell-permeable small molecule inhibitor that has been identified as a dual
inhibitor of the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 2 (CK2).[1]
Structurally, it is an analogue of the well-known PI3K inhibitor LY294002.[2] The dual activity of
P1-828 makes it a valuable tool for investigating the cellular functions of both PI3K and CK2,
and a potential starting point for the development of therapeutics targeting signaling pathways
in which these kinases play a crucial role. This technical guide provides a comprehensive
overview of the known kinase selectivity profile of PI-828, detailed experimental protocols for
key assays, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of PI-828

The kinase selectivity of PI1-828 has been characterized against members of the PI3K family
and Casein Kinase 2. While a broad, kinome-wide selectivity screen for PI-828 is not publicly
available in the reviewed literature, the existing data clearly demonstrates its potent activity
against these two key kinase families.

Phosphoinositide 3-Kinase (PI3K) Family Inhibition

PI-828 demonstrates potent inhibition of Class | PI3K isoforms. The half-maximal inhibitory
concentrations (IC50) against various p110 catalytic subunits are summarized in the table
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below.
Kinase Isoform IC50 (nM)
p110a 173[1], 183[3][4]
p110B 98[3][4]
p110d 227[3][4]
p110y 1967[3][4]

Table 1: Inhibitory activity of PI1-828 against Class | PI3K isoforms.

Casein Kinase 2 (CK2) Inhibition

In addition to its activity against PI3Ks, PI-828 is a potent inhibitor of the serine/threonine
kinase CK2. The IC50 values for PI-828 against the CK2 catalytic subunit are presented below.

Kinase IC50 (nM)
CK2 149[1]
CK202 1127[1]

Table 2: Inhibitory activity of PI-828 against Casein Kinase 2.

Signaling Pathways
PI3K/Akt Signhaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including
cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other
extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to
generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger,
recruiting and activating downstream effectors such as Akt.
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PI3K/Akt Signaling Pathway and Inhibition by PI1-828.
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Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of
substrates, thereby regulating diverse cellular processes including cell cycle progression, DNA

repair, and apoptosis.
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CK2 Signaling and Inhibition by PI-828.

Experimental Protocols

The following are detailed methodologies for in vitro kinase assays to determine the inhibitory
activity of PI-828 against PI3K and CK2. These protocols are based on established methods
and the procedures described in the primary literature.[2]

In Vitro PI3K Lipid Kinase Assay
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This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a
PI3K enzyme.

Workflow:
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Workflow for In Vitro PI3K Lipid Kinase Assay.

Materials:

e Recombinant PI3K enzyme (e.g., p110a/p85a)
o Phosphatidylinositol (PI)

- PI-828

¢ Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 10 mM MgCI2, 1 mM
DTT)

o [y-32P]JATP
e Stop solution (e.g., 1 M HCI)

 Lipid extraction solvents (e.g., chloroform:methanol)
e Thin-layer chromatography (TLC) plates
 Scintillation counter

Procedure:
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Prepare serial dilutions of PI-828 in the kinase reaction buffer.

In a reaction tube, add the PI3K enzyme and the corresponding dilution of PI-828. Incubate
for 10-15 minutes at room temperature.

Prepare the lipid substrate by sonicating Pl in the kinase reaction buffer.

Initiate the kinase reaction by adding the Pl substrate and [y-32P]ATP to the enzyme-
inhibitor mixture.

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
Stop the reaction by adding the stop solution.
Extract the lipids using a chloroform:methanol extraction procedure.

Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an
appropriate solvent system.

Visualize the radiolabeled product (PIP) by autoradiography and quantify the radioactivity by
scintillation counting.

Calculate the percentage of inhibition for each PI1-828 concentration and determine the IC50
value.

In Vitro CK2 Protein Kinase Assay

This assay measures the phosphorylation of a peptide substrate by the CK2 enzyme.

Materials:

Recombinant CK2 enzyme
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
PI-828

Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM NacCl, 10 mM MgCI2, 1 mM
DTT)
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[y-32P]ATP
Stop solution (e.g., 75 mM phosphoric acid)
P81 phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of PI-828 in the kinase reaction buffer.

In a reaction tube, add the kinase reaction buffer, the CK2 peptide substrate, and the
corresponding dilution of PI-828.

Add the CK2 enzyme to the mixture.
Initiate the kinase reaction by adding [y-32P]ATP.
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

Calculate the percentage of inhibition for each PI1-828 concentration and determine the IC50
value.

Conclusion

P1-828 is a valuable chemical probe for studying the roles of PI3K and CK2 in cellular signaling.

Its dual specificity provides a unique tool for dissecting the complex interplay between these

two important kinase pathways. The data and protocols presented in this guide offer a

comprehensive resource for researchers utilizing PI-828 in their studies. Further investigation

into the broader kinome-wide selectivity of PI-828 would provide a more complete
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understanding of its potential off-target effects and further refine its application as a selective
chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1677774?utm_src=pdf-custom-synthesis
https://www.bio-gems.com/ly294002.html
https://pubmed.ncbi.nlm.nih.gov/17302559/
https://pubmed.ncbi.nlm.nih.gov/17302559/
https://www.researchgate.net/publication/6502036_Exploring_the_specificity_of_the_PI3K_family_inhibitor_LY294002
https://linkinghub.elsevier.com/retrieve/pii/S002235652438454X
https://www.benchchem.com/product/b1677774#pi-828-kinase-selectivity-profile
https://www.benchchem.com/product/b1677774#pi-828-kinase-selectivity-profile
https://www.benchchem.com/product/b1677774#pi-828-kinase-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

